molecular formula C18H17N3O5S B2770296 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 865161-59-7

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No. B2770296
CAS RN: 865161-59-7
M. Wt: 387.41
InChI Key: SDXAJKJZIABZNN-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oligonucleotide Chemistry and RNA Binding

Background: Stereochemically-pure 2′-O-(2-methoxyethyl)-phosphorothioate (PS-MOE) oligonucleotides are synthesized from chiral oxazaphospholidine-containing nucleosides. These modified oligonucleotides have attracted attention due to their potential applications in gene regulation and therapeutic interventions.

Applications:

Corrosion Inhibition

Background: Corrosion of metals is a significant problem in various industries. Developing effective corrosion inhibitors is crucial for maintaining the integrity of metal structures.

Applications:

Natural Flavonoid Extraction

Background: Flavonoids are bioactive compounds found in plants, known for their diverse biological activities.

Applications:

properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-25-10-9-20-15-8-7-12(26-2)11-16(15)27-18(20)19-17(22)13-5-3-4-6-14(13)21(23)24/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXAJKJZIABZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

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